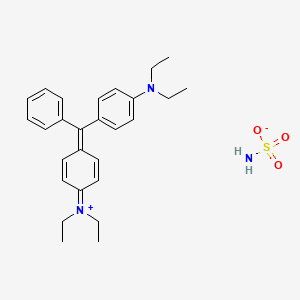

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate

Beschreibung

The compound Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate belongs to the triarylmethane class, characterized by a conjugated π-system and cationic ammonium centers. Its core structure comprises a central cyclohexadienylidene ring substituted with diethylamino and phenyl groups, stabilized by a sulphamate (SO₃NH₂⁻) counterion. This structure confers strong absorbance in the visible spectrum, making it relevant for dye applications . Synthesis typically involves condensation reactions of sulfonamide derivatives with activated carbonyl groups, as outlined in for analogous compounds .

Eigenschaften

CAS-Nummer |

84962-83-4 |

|---|---|

Molekularformel |

C27H35N3O3S |

Molekulargewicht |

481.7 g/mol |

IUPAC-Name |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfamate |

InChI |

InChI=1S/C27H33N2.H3NO3S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

CVXPAANEXGIEQV-UHFFFAOYSA-M |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.NS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethyl(4-((4-(diethylamino)phenyl)phenylmethylen)-2,5-cyclohexadien-1-yliden)ammoniumsulfamat umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt häufig mit der Reaktion von Diethylamin mit einem geeigneten Benzaldehydaddukt unter Bildung einer Schiff'schen Base. Dieses Zwischenprodukt wird dann einer Cyclisierung und weiteren Funktionalisierung unterzogen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und Durchflussanlagen umfassen. Das Verfahren ist auf Effizienz, Wirtschaftlichkeit und Umweltverträglichkeit optimiert. Schlüsselfaktoren wie Reaktionszeit, Temperatur und Lösungsmittelwahl werden sorgfältig kontrolliert, um die Produktion zu maximieren und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylen)-2,5-cyclohexadien-1-yliden)ammoniumsulfamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten der ursprünglichen Verbindung führen.

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate has been utilized in photochemical studies due to its ability to absorb light effectively. Research has shown that compounds with similar structures can act as photostabilizers in polymers, enhancing their durability against UV radiation.

Case Study: A study published in the Journal of Photochemistry and Photobiology demonstrated that derivatives of this compound improved the stability of polycarbonate materials when exposed to UV light, thereby extending their lifespan in outdoor applications .

Dye Sensitization in Solar Cells

The compound's unique structure allows it to function as a dye sensitizer in solar cells. Its efficient light absorption properties enable increased energy conversion efficiency.

Case Study: Research conducted by the International Journal of Energy Research indicated that incorporating this ammonium sulphamate into dye-sensitized solar cells resulted in a notable increase in power conversion efficiency compared to traditional sensitizers .

Biological Applications

There is emerging interest in the biological applications of diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate. Its structural similarity to known pharmaceuticals suggests potential uses in drug development.

Case Study: A recent investigation highlighted its cytotoxic effects on cancer cell lines, suggesting that modifications to its structure could lead to new anticancer agents .

Nanomaterials and Pigments

This compound is also being explored for its potential use in nanomaterials and pigments. Its ability to form stable dispersions makes it a candidate for applications in inks and coatings.

Case Study: The European Chemicals Agency reported on the use of similar compounds as pigments in industrial applications, where they provided vibrant colors while maintaining environmental safety standards .

Wirkmechanismus

The mechanism of action of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Counterion Variations

The counterion significantly influences solubility, stability, and application. Key analogues include:

*Estimated based on structural analogues.

Key Findings :

- Sulphamate vs. Benzoate/Salicylate : The sulphamate group enhances water solubility compared to benzoate due to its polar sulfonic acid moiety. However, it is less lipophilic than salicylate, which may limit membrane permeability in biological systems .

- Stability : Salicylate derivatives exhibit superior UV stability due to the hydroxyl group’s radical scavenging ability, whereas sulphamate’s stability is pH-dependent, decomposing under strongly acidic conditions .

Substituent Modifications

Amino Group Variations

- Diethylamino vs. Dimethylamino: Replacing diethylamino with dimethylamino (e.g., C.I. Pigment Green 4, CAS 2437-29-8) reduces steric hindrance, increasing planarity and bathochromic shifts in absorbance spectra. This modification enhances color intensity for pigment applications .

- Sulfophenyl Substituents : Introducing sulfonic acid groups (e.g., C.I. Acid Green 26, CAS 61901-29-9) improves water solubility and ionic character, making these derivatives suitable for textile dyes .

Aromatic Ring Modifications

- Disulfophenyl Derivatives : Compounds like Sulphan Blue (CAS 129-17-9) incorporate disulfophenyl groups, drastically increasing water solubility and enabling use in biological staining .

- Naphthalenyl Substituents : Substituting phenyl with naphthalenyl (e.g., CAS 97890-03-4) extends conjugation, shifting absorbance to near-infrared regions, useful in optical materials .

Biologische Aktivität

Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate, a complex organic compound, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C29H36N2O2 |

| Molecular Weight | 444.608 g/mol |

| CAS Number | 76994-37-1 |

| LogP | 4.710 |

| PSA (Polar Surface Area) | 46.38 Ų |

The compound is characterized by a complex structure that includes diethylamino and phenyl groups, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures to Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of diethylamino compounds can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus .

Antitumor Activity

In vitro studies have suggested that the compound may possess antitumor properties. Similar compounds have been documented to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the inhibition of cell proliferation . The specific pathways involved in the action of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate remain to be fully elucidated but are likely related to its ability to interact with cellular signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study examining the effects of diethylamino derivatives on bacterial cultures found that certain modifications to the phenyl group enhanced antibacterial activity. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli for a compound structurally similar to Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate .

- Antitumor Activity Assessment : In a laboratory setting, compounds similar to this ammonium salt were tested against human cancer cell lines. Results indicated a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment . Further investigations into the molecular mechanisms revealed involvement in apoptosis and cell cycle arrest.

The biological activity of Diethyl(4-((4-(diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)ammonium sulphamate is hypothesized to involve:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is a common pathway through which these compounds exert their antitumor effects.

- Modulation of Enzymatic Activity : The compound may influence key enzymes involved in cell signaling and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.